

In-depth Technical Guide to 2-Phenanthrol-d9: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenanthrol-d9

Cat. No.: B12420084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated polycyclic aromatic hydrocarbon (PAH), **2-Phenanthrol-d9**. Given the limited availability of experimental data for the deuterated form, this guide also incorporates information on its non-deuterated analogue, 2-Phenanthrol, as a primary reference. The information is presented with clarity and detail to support research and development activities.

Core Physical and Chemical Data

2-Phenanthrol-d9 is a deuterated form of 2-Phenanthrol, a metabolite of phenanthrene. The introduction of deuterium atoms provides a valuable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.

Table 1: Physical and Chemical Properties of **2-Phenanthrol-d9** and 2-Phenanthrol

Property	2-Phenanthrol-d9	2-Phenanthrol
CAS Number	922510-19-8[1]	605-55-0[2]
Molecular Formula	C ₁₄ HD ₉ O[3]	C ₁₄ H ₁₀ O[2]
Molecular Weight	203.28 g/mol [3]	194.23 g/mol
Appearance	Off-white solid (presumed)	Off-white solid
Melting Point	Not available	146-149 °C
Boiling Point	Not available	404.5 °C at 760 mmHg
Solubility	Not available	Slightly soluble in acetone, chloroform, DMSO, and methanol.

Spectroscopic Data

Detailed spectroscopic data for **2-Phenanthrol-d9** is not readily available in the public domain. However, the data for 2-Phenanthrol provides a foundational understanding of its structural characteristics.

Table 2: Spectroscopic Data for 2-Phenanthrol

Technique	Data Summary
¹ H NMR	Spectra available in databases such as SpectraBase.
¹³ C NMR	Data available in chemical databases.
FT-IR	Spectra available in databases such as SpectraBase. Characteristic absorptions for O-H stretch, C-H stretch (aromatic), and C-C stretch (aromatic) are expected.
Mass Spectrometry (EI)	Mass spectrum available in the NIST WebBook, showing a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of 2-Hydroxyphenanthrene (as a proxy for 2-Phenanthrol-d9)

A specific, detailed experimental protocol for the synthesis of 2-Phenanthrol is not widely published. However, a general method for the synthesis of hydroxyphenanthrenes can be adapted from procedures for related isomers, such as 9-hydroxyphenanthrene. The following is a plausible, generalized protocol. The synthesis of the deuterated analogue would require the use of deuterated starting materials.

Materials:

- Phenanthrene (or a suitable precursor)
- Trivalent iodine reagent
- Acid (e.g., trifluoroacetic acid)
- Chloroform
- Ethanol
- Sodium hydroxide (NaOH)
- Sodium bisulfite (NaHSO₃)
- Distilled water
- Ice

Procedure:

- To a solution of phenanthrene in a suitable solvent, add a trivalent iodine reagent and an acid. Stir the mixture at room temperature for several hours.
- Pour the reaction mixture into distilled water and extract with an organic solvent like chloroform.

- Separate the organic phase, dry it, and evaporate the solvent to obtain the crude product.
- To the crude product, add ethanol and a solution of sodium hydroxide. Reflux the mixture for several hours.
- Evaporate the ethanol and add the crude product to the previously retained aqueous phase.
- Add sodium bisulfite and stir the mixture at room temperature.
- Extract the product with an organic solvent.
- Concentrate the organic phase and cool in an ice water bath to crystallize the product.
- Filter the solid, wash, and dry under vacuum to obtain 2-hydroxyphenanthrene.

Note: This is an adapted protocol and would require optimization for the synthesis of 2-hydroxyphenanthrene.

Analysis of 2-Phenanthrol in Biological Matrices (e.g., Urine)

This protocol is adapted from a validated method for the quantification of phenanthrols in human urine using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- Enzymatic Hydrolysis: To a urine sample, add a solution of β -glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate the mixture.
- Liquid-Liquid Extraction: Extract the hydrolyzed sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate).
- Solid-Phase Extraction (SPE): Further purify the organic extract using a suitable SPE cartridge to isolate the phenanthrols.

2. Derivatization:

- Evaporate the purified extract to dryness.

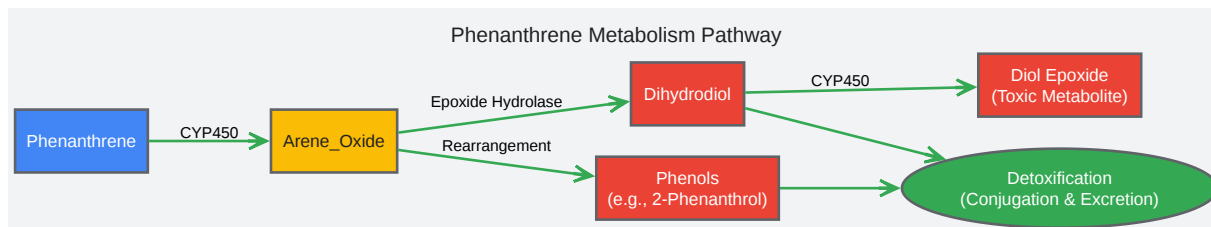
- Silylate the phenanthrols by adding a derivatizing agent (e.g., BSTFA with 1% TMCS). This step improves the volatility and chromatographic properties of the analytes.

3. GC-MS Analysis:

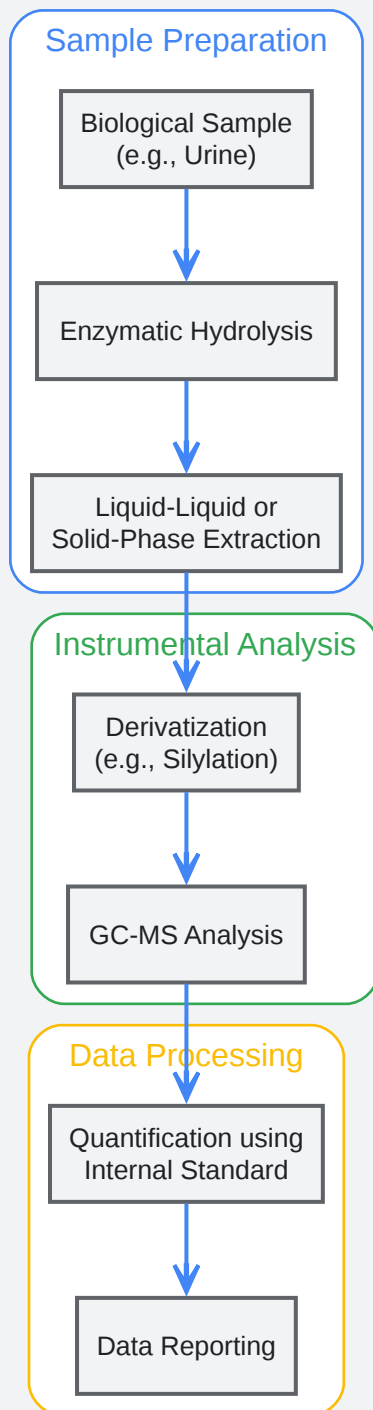
- Gas Chromatograph (GC):
 - Injector: Splitless mode.
 - Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., DB-5ms).
 - Oven Temperature Program: An optimized temperature gradient to separate the different phenanthrol isomers.
- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI) or Positive Ion Chemical Ionization (PICl).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring the characteristic ions of the silylated phenanthrols.
- Internal Standard: For accurate quantification, a deuterated internal standard such as **2-Phenanthrol-d9** would be added at the beginning of the sample preparation.

Signaling and Metabolic Pathways

2-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene is a critical area of study in toxicology and drug development as it involves enzymatic pathways that can lead to detoxification or bioactivation to toxic and carcinogenic intermediates.



Workflow for 2-Phenanthrol Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phenanthren-2-ol | C₁₄H₁₀O | CID 69061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenanthrol-d₉ (Major) | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [In-depth Technical Guide to 2-Phenanthrol-d₉: Physical and Chemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420084#2-phenanthrol-d9-physical-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

